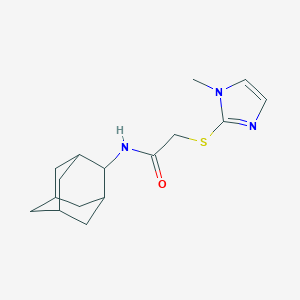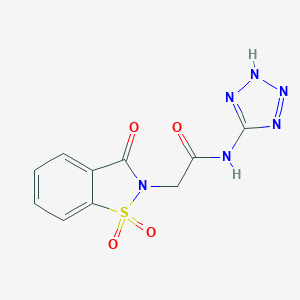
N-(2-adamantyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-adamantyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide is a compound that features an adamantyl group and an imidazole ring. The adamantyl group is known for its rigidity and bulkiness, while the imidazole ring is a five-membered heterocyclic compound containing nitrogen atoms. This combination of structural features imparts unique chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-adamantyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide typically involves the reaction of an adamantyl derivative with an imidazole derivative. One common method includes the use of N-2-adamantyl-2-bromoacetamide and 1-methyl-1H-imidazole-2-thiol under basic conditions. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-(2-adamantyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The adamantyl group can participate in substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Strong bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl) are used to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted adamantyl derivatives.
科学研究应用
N-(2-adamantyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating infections and inflammatory conditions.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of N-(2-adamantyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. The adamantyl group enhances the compound’s stability and facilitates its interaction with hydrophobic regions of biological membranes. This dual action contributes to its antimicrobial and anti-inflammatory effects.
相似化合物的比较
Similar Compounds
N-2-adamantyl-2-[(1H-imidazol-2-yl)thio]acetamide: Lacks the methyl group on the imidazole ring.
N-2-adamantyl-2-[(1-methyl-1H-imidazol-2-yl)thio]propionamide: Contains a propionamide group instead of an acetamide group.
Uniqueness
N-(2-adamantyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide is unique due to the presence of both the adamantyl group and the methylated imidazole ring. This combination imparts enhanced stability, lipophilicity, and biological activity compared to similar compounds.
属性
分子式 |
C16H23N3OS |
|---|---|
分子量 |
305.4g/mol |
IUPAC 名称 |
N-(2-adamantyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C16H23N3OS/c1-19-3-2-17-16(19)21-9-14(20)18-15-12-5-10-4-11(7-12)8-13(15)6-10/h2-3,10-13,15H,4-9H2,1H3,(H,18,20) |
InChI 键 |
IAIDHDFNQZORIM-UHFFFAOYSA-N |
SMILES |
CN1C=CN=C1SCC(=O)NC2C3CC4CC(C3)CC2C4 |
规范 SMILES |
CN1C=CN=C1SCC(=O)NC2C3CC4CC(C3)CC2C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine](/img/structure/B498356.png)
![2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B498359.png)

![3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B498362.png)
![3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B498363.png)
![Ethyl 4,5-dimethyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B498364.png)
![3-[(5-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B498366.png)
![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-{4-[(3-methylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B498368.png)
![N-benzyl-4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-N-propylbenzenesulfonamide](/img/structure/B498370.png)
![Methyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B498371.png)
![N-(2,5-dimethylphenyl)-4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzenesulfonamide](/img/structure/B498372.png)
![N-(4-bromophenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B498374.png)
![N-(3-chlorophenyl)-4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzenesulfonamide](/img/structure/B498376.png)
![Methyl 4-({3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzoate](/img/structure/B498378.png)
